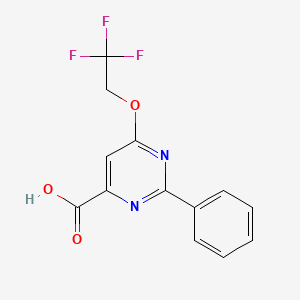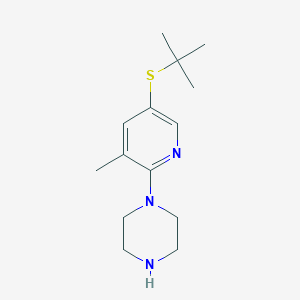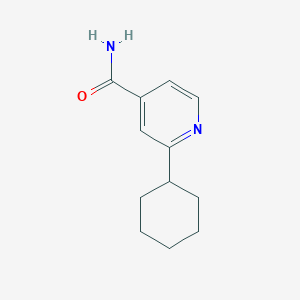
2-Cyclohexylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylisonicotinamide is a chemical compound with the molecular formula C12H16N2O. It is a derivative of isonicotinamide, where the hydrogen atom on the nitrogen of the isonicotinamide is replaced by a cyclohexyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylisonicotinamide typically involves the reaction of isonicotinic acid with cyclohexylamine. The process can be summarized as follows:
Esterification: Isonicotinic acid is first converted to its ester form using an alcohol (e.g., methanol) and an acid catalyst.
Amidation: The ester is then reacted with cyclohexylamine under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the esterification and amidation reactions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
2-Cyclohexylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylisonicotinamide involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isonicotinamide: The parent compound without the cyclohexyl group.
Cyclohexylamine: The amine used in the synthesis of 2-Cyclohexylisonicotinamide.
Nicotinamide: A related compound with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This modification can enhance its stability, lipophilicity, and potential biological activity compared to its parent compound, isonicotinamide.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-cyclohexylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,13,15) |
Clé InChI |
UKCDTMVVTNKFTN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)

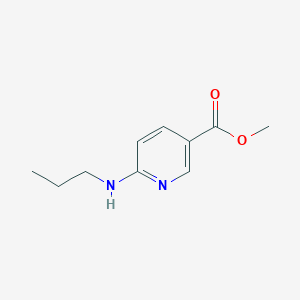


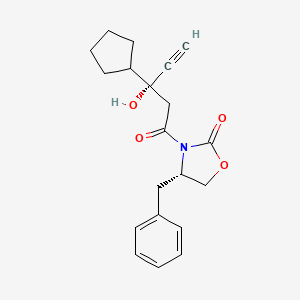
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
